N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a quinoxaline ring, and a dichlorobenzenesulfonamide group.
Preparation Methods
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide involves several steps. One common method includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a copper-catalyzed coupling reaction.
Synthesis of the quinoxaline ring: This step often involves the use of palladium-catalyzed amination reactions.
Introduction of the dichlorobenzenesulfonamide group: This can be done using sulfonation reactions with appropriate reagents
Chemical Reactions Analysis
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed with reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzene moiety
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide can be compared with similar compounds such as:
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide: Differing by the presence of methyl groups instead of chlorine atoms.
N-[3-(1,3-benzodioxol-5-ylamino)-2-quinoxalinyl]-2-thiophenesulfonamide: Featuring a thiophene ring instead of a benzene ring.
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Contains a propanone group instead of a sulfonamide group .
Properties
Molecular Formula |
C21H14Cl2N4O4S |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C21H14Cl2N4O4S/c22-12-5-7-14(23)19(9-12)32(28,29)27-21-20(25-15-3-1-2-4-16(15)26-21)24-13-6-8-17-18(10-13)31-11-30-17/h1-10H,11H2,(H,24,25)(H,26,27) |
InChI Key |
HYHOHNXAJGSYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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